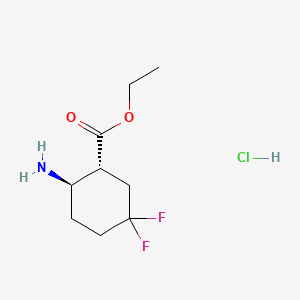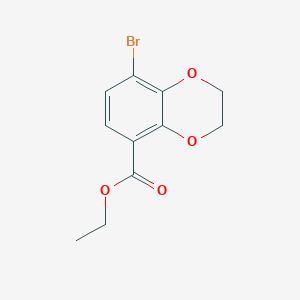
Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate is a chemical compound that belongs to the class of benzodioxines This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl ester group at the 8th position, and a dihydro-1,4-benzodioxine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 2,3-dihydro-1,4-benzodioxine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The dihydro-1,4-benzodioxine core can be oxidized to form quinone derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding alcohol.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The dihydro-1,4-benzodioxine core may also contribute to its overall pharmacophore, influencing its biological activity.
Comparación Con Compuestos Similares
Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate can be compared with other benzodioxine derivatives:
Ethyl 5-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 5-fluoro-2,3-dihydro-1,4-benzodioxine-8-carboxylate: Contains a fluorine atom, potentially altering its electronic properties and interactions with biological targets.
Ethyl 5-iodo-2,3-dihydro-1,4-benzodioxine-8-carboxylate: The presence of an iodine atom may enhance its reactivity in certain substitution reactions.
Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility of the benzodioxine scaffold.
Propiedades
Número CAS |
1312609-84-9 |
|---|---|
Fórmula molecular |
C11H11BrO4 |
Peso molecular |
287.11 g/mol |
Nombre IUPAC |
ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate |
InChI |
InChI=1S/C11H11BrO4/c1-2-14-11(13)7-3-4-8(12)10-9(7)15-5-6-16-10/h3-4H,2,5-6H2,1H3 |
Clave InChI |
SCRFHNVZVIVJIP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C(=C(C=C1)Br)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


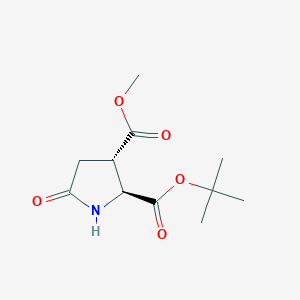

![Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B14027708.png)



![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1S,13S,15S,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14027720.png)

![4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile HCl](/img/structure/B14027726.png)
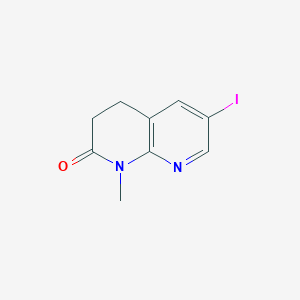
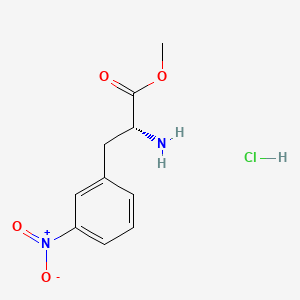

![2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B14027767.png)
